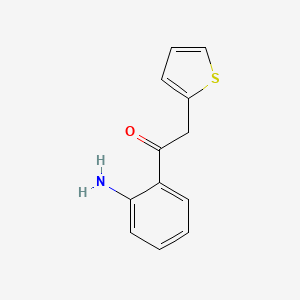

N-(thiophen-3-ylmethyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

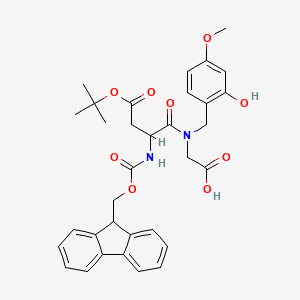

The compound "N-(thiophen-3-ylmethyl)butan-2-amine" is a molecule that is part of a broader class of compounds featuring a thiophene ring, which is a sulfur-containing heterocycle. The thiophene moiety is known for its significance in pharmaceuticals and materials science due to its electronic properties and stability. The presence of the amine group suggests potential reactivity and the possibility for further functionalization, which could be of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of thiophene-containing amines can be approached through various methods. For instance, the Buchwald–Hartwig cross-coupling reaction is a powerful tool to create carbon-nitrogen bonds and has been used to synthesize compounds such as N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine . Another method involves the Gewald reaction, which is a multicomponent reaction that can be used to synthesize thiophene derivatives, as seen in the preparation of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . These methods highlight the versatility and adaptability of synthetic strategies to incorporate the thiophene ring into complex organic molecules.

Molecular Structure Analysis

The molecular structure of thiophene-based amines is characterized by the presence of the five-membered thiophene ring and the amine functionality. The electronic distribution and the molecular conformation can be studied using spectroscopic methods such as NMR, IR, and mass spectrometry . The structure of these compounds can significantly influence their physical properties and reactivity, which is crucial for their potential applications in material science or pharmaceuticals.

Chemical Reactions Analysis

Thiophene-containing amines can undergo various chemical reactions, including further functionalization of the amine group. For example, the reaction with thiourea can lead to the formation of thiocarbamidophenyl derivatives . Additionally, the presence of the amine group can facilitate the formation of Schiff bases when reacted with aldehydes, which can exhibit antimicrobial activity . The reactivity of these compounds can be tuned by substituents on the thiophene ring or the amine nitrogen, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based amines are influenced by the molecular structure. For instance, the introduction of substituents on the thiophene ring can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as the ability to delocalize electrons, are also critical, especially for materials science applications. The stability of these compounds can be assessed through their resistance to oxidation and their behavior in various solvents . The antimicrobial and antinociceptive activities of some thiophene derivatives also highlight the importance of understanding their biological properties .

Applications De Recherche Scientifique

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are efficient in mineralizing nitrogen-containing compounds, including amino and azo compounds, which are resistant to conventional degradation. These compounds are prevalent in industries such as textile, agriculture, and chemicals. AOPs like ozone and Fenton processes have been highlighted for their reactivity and potential in degrading amines, dyes, and pesticides. The degradation mechanisms, influenced by factors such as pH, initial concentration, and treatment time, involve specific attacks on N atoms. Hybrid methods combining AOPs show synergistic effects and are suggested for tailoring specific effluents, indicating a broad application scope in industrial effluent treatment (Bhat & Gogate, 2021).

Medicinal Chemistry of Nucleobases and Nucleosides

Furan and thiophene structures, including N-(thiophen-3-ylmethyl)butan-2-amine, are integral in medicinal chemistry, particularly in the development of nucleobase and nucleoside analogues with potent biological activities. These heterocyclic compounds, when used as bioisosteric replacements for aryl substituents, can significantly influence activities, offering a pathway for optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The detailed analysis of structure-activity relationships in this domain underscores the compound's potential in the development of new therapeutic agents (Ostrowski, 2022).

Environmental and Health Monitoring

The measurement of human urinary carcinogen metabolites, including aromatic amines and heterocyclic aromatic amines, is crucial in evaluating tobacco and cancer relationships. The quantification of these metabolites in the urine offers insights into carcinogen dose, exposure, and metabolism in humans. N-(thiophen-3-ylmethyl)butan-2-amine, as part of the aromatic and heterocyclic amine category, can be monitored through these assays, contributing to studies on environmental tobacco smoke exposure, harm reduction strategies in tobacco use, and the metabolic aspects of carcinogen exposure (Hecht, 2002).

Surface Chemistry and Catalysis

Investigations on the interaction of thiophene derivatives, including N-(thiophen-3-ylmethyl)butan-2-amine, with palladium surfaces reveal distinct reaction mechanisms, shedding light on desulfurization, deoxygenation, and denitrogenation processes. These insights are pivotal for catalytic applications and the development of novel catalysts for industrial processes, such as refining and chemical synthesis (Caldwell & Land, 1997).

Propriétés

IUPAC Name |

N-(thiophen-3-ylmethyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-3-8(2)10-6-9-4-5-11-7-9/h4-5,7-8,10H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSGIQWHDMIDHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406045 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)butan-2-amine | |

CAS RN |

892592-86-8 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

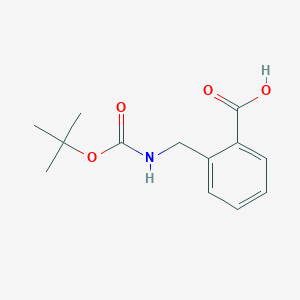

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

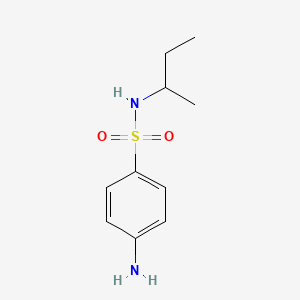

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)